![molecular formula C22H24N2O2 B273714 4-(Benzylamino)-3-(piperidinomethyl)coumarin](/img/structure/B273714.png)
4-(Benzylamino)-3-(piperidinomethyl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)-3-(piperidinomethyl)coumarin, also known as BAPC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a coumarin derivative that has both benzylamino and piperidinomethyl functional groups attached to it. BAPC has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
4-(Benzylamino)-3-(piperidinomethyl)coumarin has been used in various scientific research applications, including:
1. Fluorescent Probe: 4-(Benzylamino)-3-(piperidinomethyl)coumarin is a fluorescent probe that can be used to detect and visualize the presence of various biomolecules, such as proteins, nucleic acids, and lipids. This property of 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been utilized in various bioimaging studies.
2. Enzyme Inhibition: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This property of 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been utilized in the development of potential therapeutic agents for various diseases, such as Alzheimer's disease and Parkinson's disease.
3. Anticancer Activity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been shown to exhibit anticancer activity against various cancer cell lines, such as breast cancer and lung cancer. This property of 4-(Benzylamino)-3-(piperidinomethyl)coumarin has been utilized in the development of potential anticancer agents.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-3-(piperidinomethyl)coumarin is not fully understood. However, it is believed that 4-(Benzylamino)-3-(piperidinomethyl)coumarin exerts its effects through various mechanisms, such as:
1. Binding to Biomolecules: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can bind to various biomolecules, such as proteins and nucleic acids, and alter their structure and function.
2. Inhibition of Enzymes: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can inhibit the activity of various enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate binding.
3. Inducing Apoptosis: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can induce apoptosis, or programmed cell death, in cancer cells by altering the expression of various genes and proteins involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(Benzylamino)-3-(piperidinomethyl)coumarin has various biochemical and physiological effects, including:
1. Fluorescence: 4-(Benzylamino)-3-(piperidinomethyl)coumarin exhibits strong fluorescence, which can be used to detect and visualize the presence of various biomolecules.
2. Enzyme Inhibition: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can inhibit the activity of various enzymes, which can lead to changes in biochemical pathways and physiological processes.
3. Anticancer Activity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth and progression.
Advantages and Limitations for Lab Experiments
4-(Benzylamino)-3-(piperidinomethyl)coumarin has various advantages and limitations for lab experiments, including:
Advantages:
1. Fluorescent Probe: 4-(Benzylamino)-3-(piperidinomethyl)coumarin is a fluorescent probe that can be used to detect and visualize the presence of various biomolecules.
2. Enzyme Inhibition: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can inhibit the activity of various enzymes, which can lead to changes in biochemical pathways and physiological processes.
3. Anticancer Activity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth and progression.
Limitations:
1. Toxicity: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can be toxic to cells at high concentrations, which can limit its use in certain experiments.
2. Solubility: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has limited solubility in aqueous solutions, which can limit its use in certain experiments.
3. Stability: 4-(Benzylamino)-3-(piperidinomethyl)coumarin can undergo degradation over time, which can affect its activity and reliability in experiments.
Future Directions
There are various future directions for research involving 4-(Benzylamino)-3-(piperidinomethyl)coumarin, including:
1. Development of Therapeutic Agents: 4-(Benzylamino)-3-(piperidinomethyl)coumarin has shown potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Future research can focus on the development of 4-(Benzylamino)-3-(piperidinomethyl)coumarin-based drugs for these diseases.
2. Mechanistic Studies: Future research can focus on elucidating the exact mechanism of action of 4-(Benzylamino)-3-(piperidinomethyl)coumarin, which can provide insights into its effects on biochemical pathways and physiological processes.
3. Optimization of
Synthesis Methods
Future research can focus on optimizing the synthesis method of 4-(Benzylamino)-3-(piperidinomethyl)coumarin, which can lead to increased yield, purity, and reproducibility.
properties
Product Name |
4-(Benzylamino)-3-(piperidinomethyl)coumarin |
---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(benzylamino)-3-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C22H24N2O2/c25-22-19(16-24-13-7-2-8-14-24)21(18-11-5-6-12-20(18)26-22)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,23H,2,7-8,13-16H2 |
InChI Key |
IIJZJENXWARXBH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)NCC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.